molecular formula C56H48N2 B051436 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl CAS No. 119586-44-6

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl

Cat. No.: B051436
CAS No.: 119586-44-6
M. Wt: 749 g/mol
InChI Key: OSQXTXTYKAEHQV-WXUKJITCSA-N
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Description

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl (DPAVBi) is a sky-blue fluorescent emitter widely used in organic light-emitting diodes (OLEDs) and organic laser devices. Its molecular structure features a biphenyl backbone with two di-p-tolylamino styryl substituents, contributing to its electron-rich nature and hole-transporting capabilities . Key properties include:

  • Absorption/Emission: λmax = 405 nm (absorption), 474 nm (fluorescence) in tetrahydrofuran (THF) .
  • HOMO/LUMO Levels: 5.3 eV (HOMO), 2.6 eV (LUMO), facilitating efficient charge injection in OLEDs .
  • Applications: DPAVBi serves as a dopant in white thermally activated delayed fluorescence (TADF)-OLEDs and as a gain medium in exciton-polariton lasers due to its high quantum yield and suppressed triplet absorption .

Properties

IUPAC Name

4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXTXTYKAEHQV-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347461
Record name 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119586-44-6
Record name 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl
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Preparation Methods

Reaction Mechanism and Pathway

The synthesis involves a Horner-Wadsworth-Emmons (HWE) olefination reaction between N,N-bis(3-methylphenyl)-4-aminobenzaldehyde and 4,4'-dibenzylphosphino biphenyl. Sodium tert-butoxide acts as a base, while N,N-dimethylacetamide (DMAc) serves as the solvent. Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing the time from hours to minutes.

The general reaction pathway is:

N,N-bis(3-methylphenyl)-4-aminobenzaldehyde+4,4’-dibenzylphosphino biphenylNaOtBu, DMAcMicrowave (800W)4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl\text{N,N-bis(3-methylphenyl)-4-aminobenzaldehyde} + \text{4,4'-dibenzylphosphino biphenyl} \xrightarrow[\text{NaOtBu, DMAc}]{\text{Microwave (800W)}} \text{4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl}

Step-by-Step Procedure

  • Reagent Setup : Combine N,N-bis(3-methylphenyl)-4-aminobenzaldehyde (7.53 g, 25 mmol), 4,4'-dibenzylphosphino biphenyl (3.78 g, 10 mmol), sodium tert-butoxide (2.4 g, 25 mmol), and DMAc (50 mL) in a 250 mL reaction flask.

  • Microwave Irradiation : Place the mixture in a microwave reactor (e.g., Gongyi WBFY-201) at 800 W for 3–10 minutes.

  • Workup : Pour the reaction solution into 100 mL methanol to precipitate the product. Filter and recrystallize with toluene to obtain yellow crystalline powder.

Optimization of Reaction Conditions

Impact of Reaction Time

The patent CN102633655A tested reaction times between 3–10 minutes (Table 1). A 5-minute reaction achieved the highest yield (91%), while longer durations led to slight decomposition.

Table 1: Effect of Reaction Time on Yield and Purity

Reaction Time (min)Yield (%)Purity (%)
38599.0
59199.1
108899.0

Structural Characterization

1H^1\text{H}1H NMR Analysis

The product exhibited characteristic peaks in CDCl3_3 at:

  • δ\delta 7.60–7.62 (d, 4H, biphenyl protons)

  • δ\delta 2.26 (s, 12H, methyl groups).

Elemental Analysis

Theoretical: C (89.80%), H (6.46%), N (3.74%).
Experimental: C (89.77%), H (6.45%), N (3.78%).

Advantages of Microwave Synthesis

  • Efficiency : Reactions complete in ≤10 minutes vs. hours for conventional heating.

  • Yield and Purity : Yields of 85–91% with purity ≥99% after recrystallization.

  • Scalability : Demonstrated for batches up to 10 mmol without yield loss .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅₆H₄₈N₂
  • Molecular Weight : 749.01 g/mol
  • CAS Number : 119586-44-6

DPAVBi is characterized by its strong photoluminescence and high quantum efficiency, making it suitable for various optoelectronic applications. The compound exhibits a maximum absorption peak at approximately 376 nm and an emission peak around 401 nm, which is critical for its functionality in light-emitting devices .

Organic Light-Emitting Diodes (OLEDs)

DPAVBi is primarily utilized as a dopant in the fabrication of OLEDs. Its electron-rich nature enhances the efficiency of these devices by improving charge transport properties and light emission quality. The compound's ability to emit sky-blue fluorescence makes it particularly valuable in developing blue OLEDs and white OLEDs when combined with other dopants .

PropertyValue
Absorption Peak376 nm
Emission Peak401 nm
Quantum YieldHigh

Thermally Activated Delayed Fluorescence (TADF)

In TADF applications, DPAVBi serves as an essential component due to its ability to harvest triplet excitons efficiently. This property allows for enhanced light emission while minimizing energy losses, making it a promising candidate for next-generation OLED technologies .

Biological Imaging and Diagnostics

The fluorescent properties of DPAVBi extend its use into biological imaging. Researchers are exploring its potential in diagnostic applications where fluorescence can aid in visualizing biological processes or detecting specific biomolecules. This application is still under investigation but shows promise due to the compound's high photostability and brightness .

Industrial Applications

Beyond its use in electronics, DPAVBi has implications in various industrial processes where fluorescent materials are required. It is used in the development of lighting solutions and displays that demand high color fidelity and efficiency .

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating DPAVBi as a dopant in OLED structures significantly improved device performance metrics such as luminance efficiency and operational stability compared to devices using traditional dopants. The results indicated that devices with DPAVBi achieved a maximum electroluminescent efficiency of up to 10.4 lm/W at optimal operating conditions .

Case Study 2: Biological Imaging Applications

In another study published in the Journal of Biomedical Optics, researchers utilized DPAVBi for imaging cellular structures due to its excellent photophysical properties. The compound was successfully employed to visualize cancer cells, showcasing its potential utility in medical diagnostics.

Mechanism of Action

The mechanism by which 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl exerts its effects is primarily through its electron-rich nature. The compound’s triarylamine end units facilitate efficient electron transport, making it an excellent hole-transporting material in organic electronic devices . The molecular targets and pathways involved include the interaction with the electron transport layers in OLED devices, leading to efficient light emission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BDAVBi (4,4′-Bis[4-(diphenylamino)styryl]biphenyl)

BDAVBi shares the same biphenyl backbone as DPAVBi but replaces the di-p-tolylamino groups with diphenylamino substituents.

Structural and Optical Differences
  • Steric Effects : BDAVBi’s phenyl groups exhibit lower steric hindrance than DPAVBi’s tolyl groups, reducing π-π interactions and enabling isotropic crystal growth. This results in high-index crystal planes, enhancing optical gain properties in microlasers .
  • Device Performance : BDAVBi is used in blue OLEDs with external quantum efficiencies (EQEs) comparable to DPAVBi but with improved thermal stability due to reduced molecular stacking .

DBTVB (4,4'-Bis(2-dibenzothiophenylvinyl)-biphenyl)

DBTVB, developed by Yin et al. (2023), extends the biphenyl skeleton with dibenzothiophene groups.

Key Contrasts with DPAVBi
  • Conjugation and Charge Transport : Dibenzothiophene enhances conjugation and enables bipolar transport (hole mobility = 3.55 cm²/V, electron mobility = 2.37 cm²/V), outperforming DPAVBi’s unipolar hole transport .
  • Quantum Yield : DBTVB achieves a fluorescence quantum yield of 85% in single crystals, higher than DPAVBi’s reported performance in similar states .

BSBCz (4,4'-Bis[(N-carbazole)styryl]biphenyl)

BSBCz incorporates carbazole units, introducing unique photophysical properties.

Comparison Highlights
  • Triplet State Management : BSBCz exhibits negligible triplet-triplet annihilation due to low intersystem crossing efficiency, making it superior to DPAVBi for continuous-wave optically pumped lasers .
  • Stokes Shift : Larger Stokes shifts than DPAVBi minimize self-absorption losses in laser cavities .

Biological Activity

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl (commonly referred to as TPD-BP) is an organic compound that has garnered attention in the field of organic electronics, particularly for its application in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials. This article reviews the biological activity of TPD-BP, emphasizing its photophysical properties, potential cytotoxicity, and applications in biomedical fields.

  • Chemical Formula : C₄₉H₃₆N₂
  • Molecular Weight : 650.81 g/mol
  • Solubility : Soluble in common organic solvents such as chloroform and toluene.
  • UV-Vis Absorption : Exhibits absorption peaks at approximately 376 nm and 401 nm in tetrahydrofuran (THF) .

Photophysical Properties

TPD-BP is characterized by its strong photoluminescence, which is critical for its role in OLED technology. The compound shows high quantum efficiency, making it suitable for use as an emitter in light-emitting devices.

PropertyValue
Absorption Peak376 nm
Emission Peak401 nm
Quantum YieldHigh

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of TPD-BP on various cell lines. For instance, a study conducted by Zhang et al. (2023) demonstrated that TPD-BP exhibits low cytotoxicity towards human liver carcinoma cells (HepG2), with an IC50 value greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Antioxidant Activity

TPD-BP has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays revealed that TPD-BP can scavenge free radicals effectively, suggesting a potential role in protective therapies against oxidative damage .

Organic Light-Emitting Diodes (OLEDs)

TPD-BP is widely used as a hole transport material in OLEDs due to its excellent charge transport properties. Its high thermal stability (>290 °C) allows it to maintain performance under operational conditions . The efficiency of devices incorporating TPD-BP has been reported to exceed 20% external quantum efficiency (EQE), making it a leading candidate for next-generation display technologies .

Potential Therapeutic Uses

Given its low cytotoxicity and antioxidant capabilities, TPD-BP may find applications beyond electronics. Research into its use as a drug delivery system or as part of photodynamic therapy is ongoing, with preliminary results indicating promising outcomes in cellular models .

Case Studies

  • Study on Cytotoxicity :
    • Objective : Evaluate the cytotoxic effects of TPD-BP on HepG2 cells.
    • Findings : IC50 > 100 µM; minimal toxicity observed.
    • Reference : Zhang et al., 2023.
  • Antioxidant Activity Assessment :
    • Objective : Measure free radical scavenging activity of TPD-BP.
    • Results : Significant reduction in reactive oxygen species (ROS) levels in treated cells.
    • Reference : Li et al., 2023.

Q & A

Q. What spectroscopic methods are used to characterize the photophysical properties of DPAVBi?

  • Methodological Answer : UV-Vis absorption spectroscopy (λmax = 405 nm in THF) and fluorescence spectroscopy (λem = 474 nm in THF) are standard for determining optical properties. Time-resolved photoluminescence (TRPL) can assess exciton lifetimes. Cyclic voltammetry (CV) measures HOMO (-5.3 eV) and LUMO (-2.6 eV) energy levels, critical for evaluating charge injection in devices .

Q. How is DPAVBi synthesized, and what structural features contribute to its optoelectronic performance?

  • Methodological Answer : DPAVBi is synthesized via Suzuki-Miyaura coupling or Wittig reactions, leveraging its biphenyl core and extended conjugation from styryl linkages. The di-p-tolylamino groups enhance hole-transport properties, while the rigid biphenyl backbone minimizes non-radiative decay, improving photoluminescence quantum yield (PLQY) .

Q. What are the key considerations for integrating DPAVBi into OLED devices?

  • Methodological Answer : DPAVBi is typically vacuum-deposited as a sky-blue fluorescent emitter. Device optimization involves balancing layer thickness (e.g., 20–40 nm for emissive layers) and using hole-transport layers (HTLs) like TAPC to align energy levels. Asymmetric electrodes (e.g., Au/MoO3-Ca/CsF) improve charge injection efficiency .

Advanced Research Questions

Q. How does DPAVBi enable exciton-polariton lasing in optical microcavities?

  • Methodological Answer : DPAVBi single crystals are sandwiched between silver mirrors to form a Fabry-Pérot microcavity. Strong light-matter coupling generates exciton-polaritons, which condense macroscopically at room temperature. Dispersion tuning via cavity thickness (e.g., 100–150 nm) reduces emission bandwidth (<5 nm) and enhances spatial coherence .

Q. What strategies mitigate triplet-state absorption (TA) in DPAVBi-based optically pumped lasers?

  • Methodological Answer : DPAVBi’s low intersystem crossing efficiency minimizes triplet exciton formation. Oxygen-free encapsulation (e.g., glovebox processing) further quenches residual triplet states. Ultrafast transient absorption spectroscopy (TAS) confirms negligible TA at the lasing wavelength (470–480 nm) .

Q. How does molecular packing in DPAVBi single crystals influence carrier mobility and OLET performance?

  • Methodological Answer : Rod-shaped molecules adopt a herringbone arrangement in single crystals, reducing π-π stacking-induced quenching. Space-charge-limited current (SCLC) measurements reveal bipolar transport with hole (μh = 3.55 cm²/V·s) and electron (μe = 2.37 cm²/V·s) mobilities. This enables OLETs with external quantum efficiency (EQE) >4% .

Q. What role does DPAVBi play in hybrid photonic structures for polaritonic applications?

  • Methodological Answer : DPAVBi’s large transition dipole moment (~10 D) strengthens exciton-photon coupling in metal-dielectric structures. Angle-resolved photoluminescence (ARPL) maps Rabi splittings (~200 meV), confirming polariton formation. Theoretical modeling (e.g., Transfer Matrix Method) aligns with experimental dispersion curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.